1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-

Trypanosoma cruzi 5-amino-1,2,3-triazole-4-carboxamide structure-activity relationship

Medicinal chemistry programs targeting intracellular T. cruzi often lack access to ortho-substituted benzyl ATC variants absent from published optimization data. CAS 132269-39-7 provides a pre-functionalized 5-amino-1,2,3-triazole-4-carboxamide core bearing the 2,4-dichlorobenzyl group at N1-a substitution pattern unexplored in lead optimization campaigns. • Enables direct amide diversification (5-NH₂ acylation or 4-carboxamide elaboration) without de novo synthesis of the 2,4-dichlorobenzyl-triazole intermediate. • MW 286.11 g/mol and XLogP3-AA of 2 provide a low-lipophilicity comparator for deconvoluting N1-benzyl contributions to ADME properties against published ATC leads. • Structurally distinct from CAI (L-651582); suitable for determining whether the 2,4-dichlorobenzyl motif retains calcium channel inhibitory activity. Supplied with Certificate of Analysis.

Molecular Formula C10H9Cl2N5O
Molecular Weight 286.11 g/mol
CAS No. 132269-39-7
Cat. No. B12125855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-
CAS132269-39-7
Molecular FormulaC10H9Cl2N5O
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C10H9Cl2N5O/c11-6-2-1-5(7(12)3-6)4-17-9(13)8(10(14)18)15-16-17/h1-3H,4,13H2,(H2,14,18)
InChIKeyNZTFFEWGDOWPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzyl ATC: Identity and Core Profile


1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]- (CAS 132269-39-7; CID 14662861) is a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, a class originally identified through phenotypic high-content screening for intracellular anti-Trypanosoma cruzi activity and subsequently investigated as antiproliferative agents [1][2]. The molecule carries a 2,4-dichlorophenylmethyl group at the N1 position of the triazole core, distinguishing it from the better-known carboxyamidotriazole (CAI, L-651582) scaffold that bears a 3,5-dichloro-4-(4-chlorobenzoyl)benzyl substituent [3]. The compound has a molecular weight of 286.11 g/mol, a calculated XLogP3-AA of 2, and two hydrogen-bond donors, placing it in a physicochemical space distinct from many larger, more lipophilic ATC analogs [4]. Publicly available bioactivity data for this specific compound are currently absent from PubChem and the primary literature; all quantitative activity expectations cited in this guide are derived from class-level structure-activity relationships (SAR) established for closely related ATC analogs [1].

Chemotype5-amino-1,2,3-triazole-4-carboxamide (ATC) research probe
Substitution2,4-dichlorophenylmethyl at N1; distinct from CAI scaffold
Data availabilityNo public bioactivity data; class-level SAR only

2,4-Dichlorobenzyl ATC: Structural Distinction


In the ATC series, activity against intracellular T. cruzi is exquisitely sensitive to both the nature and position of substituents on the N1-benzyl ring: para-substituent size, electronic character, and metabolic lability collectively govern potency, microsomal stability, and oral exposure [1]. The 2,4-dichlorophenylmethyl motif introduces an ortho-chlorine that is absent in the extensively characterized para-substituted benzyl ATC analogs (e.g., the thiomethyl lead compound 3), potentially impacting both the bioactive conformation and the intramolecular hydrogen-bonding network between the 5-NH₂ and the amide carbonyl that is hypothesized to be essential for target engagement [1]. Furthermore, the chlorine substitution pattern differentiates this compound from the 3,5-dichloro-4-(4-chlorobenzoyl)benzyl architecture of CAI, which derives its antiproliferative mechanism from inhibition of non-voltage-gated calcium channels [2]. No experimental evidence exists to confirm that the 2,4-dichlorobenzyl ATC shares the calcium-channel-blocking pharmacology of CAI or the same metabolic vulnerability profile of the para-thiomethyl ATC analogs; substituting one ATC variant for another without accounting for these structural determinants cannot be scientifically justified at the current state of published knowledge [1][2].

Substituting for CAI (L-651582) without confirmatory calcium-channel data is not supported; mechanism may differ.
Replacing para-substituted ATC leads with this ortho-chloro variant may shift potency and metabolic stability profile.
Physicochemical profile divergence from optimized ATC leads may require independent validation.

2,4-Dichlorobenzyl ATC: Differentiation Evidence


Structural Differentiation from CAI

CAS 132269-39-7 (C₁₀H₉Cl₂N₅O, MW 286.11 g/mol) bears a 2,4-dichlorophenylmethyl group directly attached to the triazole N1, whereas CAI (L-651582; C₁₇H₁₂Cl₃N₅O₂, MW 407.64 g/mol) carries a 3,5-dichloro-4-(4-chlorobenzoyl)benzyl substituent [1][2]. The absence of the 4-chlorobenzoyl moiety and the different chlorine substitution pattern result in substantially lower molecular weight (−121.53 g/mol) and predicted lipophilicity (XLogP3-AA = 2 for CAS 132269-39-7 versus approximately 4.2 for CAI) [1][3]. CAI is a validated inhibitor of non-voltage-gated calcium channels with demonstrated antiproliferative and antiangiogenic activity, whereas the ATC series from which CAS 132269-39-7 is derived was identified via phenotypic screening against intracellular T. cruzi and its molecular target remains unelucidated [2][4].

Structural Differentiation
Reported
MW 286.11 vs 407.64 g/mol; ΔcLogP ≈ −2.2
Supports CAI scaffold differentiation; ADME divergence expected.
Computed physicochemical data; no experimental confirmation.
Trypanosoma cruzi 5-amino-1,2,3-triazole-4-carboxamide structure-activity relationship

Ortho-Chlorine Substitution: ATC SAR Gap

The published ATC optimization campaign systematically varied para-substituents on the N1-benzyl ring, demonstrating that potency (pEC₅₀) spanned from <5.0 to >7.4 depending on substituent size and electronic profile. Para-thiomethyl (compound 3, pEC₅₀ > 6.0, Clᵢ = 6.4 mL min⁻¹ g⁻¹) and para-isopropyl (compound 11, pEC₅₀ = 7.4) analogs established that para-substitution strongly influences both potency and metabolic stability [1]. However, no compound with a 2,4-dichloro-substituted benzyl group—such as CAS 132269-39-7—was included in the published Tables 1 or 2 or the extensive Supporting Information SAR tables [1]. The 5-amino group and the intramolecular hydrogen bond to the amide carbonyl are essential for activity (>10-fold loss upon methylation of the NH₂), but how an ortho-chlorine on the benzyl ring modulates this hydrogen-bonding network or the bioactive conformation has not been experimentally determined [1].

Ortho-Chlorine SAR Gap
Class-level
No experimental pEC₅₀ or Clᵢ available; substitution pattern absent from published SAR.
Potency and metabolic stability cannot be interpolated; de novo profiling required.
Class-level SAR; ortho-chlorine impact uncharacterized.
ATC series N-benzyl substituent SAR Trypanosoma cruzi

Physicochemical Profile vs. Optimized ATC Leads

CAS 132269-39-7 (MW 286.11 g/mol, cLogP [XLogP3-AA] = 2, HBD = 2, HBA = 4) falls within a favorable physicochemical range for oral drug-likeness [1]. In contrast, optimized ATC leads such as compound 11 (MW > 350 g/mol) and compound 27 exhibited experimentally measured chromatographic LogD (ChiLogD) values substantially higher than their calculated cLogD, with compound 11 showing ChiLogD = 3.4 versus cLogD = 1.7, and compound 13 showing ChiLogD = 3.6 versus cLogD = 2.1 [2]. This systematic underestimation of lipophilicity in the ATC series was attributed to intramolecular hydrogen bonding and pKa effects [2]. If the 2,4-dichlorobenzyl ATC exhibits similar LogD underprediction, its true lipophilicity could approach ChiLogD ≈ 3.0–3.5, although this has not been experimentally confirmed [1][2].

Physicochemical Profile
Class-level
cLogP=2; true ChiLogD may approach 3.0–3.5 (uncharacterized).
Lipophilicity underprediction possible; experimental LogD needed.
Class-level LogD underprediction trend observed in ATC series.
drug-likeness lipophilicity ATC analog physicochemical property

Synthetic Intermediate for ATC Library Diversification

The ATC chemotype is synthetically accessible via cyclization of α-azidoacetamides with cyanoacetamide or via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) approaches [1]. The 2,4-dichlorobenzyl azide precursor can be prepared from 2,4-dichlorobenzyl halide, enabling efficient diversification at the triazole N1 position [1]. The presence of the free 5-amino group and the unsubstituted 4-carboxamide in CAS 132269-39-7 provides two handles for further derivatization: the amine can be acylated/sulfonylated, and the primary amide can be converted to oxadiazole bioisosteres (as demonstrated in the ATC optimization campaign where oxadiazole 27 retained potency while mitigating aniline-release mutagenicity risk) [1]. Commercially, 2,4-dichlorobenzyl-substituted triazole-4-carboxylate esters and carboxamides are available from multiple vendors, suggesting established synthetic routes exist for this substitution pattern .

Synthetic Intermediate
Method context
Free 5-NH₂ and 4-carboxamide enable acylation, sulfonylation, oxadiazole formation.
Supports medicinal chemistry diversification at under-explored N1 position.
No quantitative yield data; established ATC synthetic routes may apply.
ATC synthesis 5-amino-1,2,3-triazole-4-carboxamide click chemistry building block

2,4-Dichlorobenzyl ATC: Application Scenarios


ATC Library Synthesis: N-Benzyl SAR Expansion

CAS 132269-39-7 provides a pre-functionalized 5-amino-1,2,3-triazole-4-carboxamide core bearing the 2,4-dichlorobenzyl group—a substitution pattern absent from the published ATC optimization data [1]. Medicinal chemistry laboratories seeking to probe the tolerance of the T. cruzi molecular target(s) for ortho-substituted benzyl groups can use this compound as a direct starting point for amide diversification (acylation of the 5-NH₂ or elaboration of the 4-carboxamide to substituted benzamides or oxadiazoles) without needing to develop a de novo synthetic route to the 2,4-dichlorobenzyl-triazole intermediate [1]. This scenario is predicated on the synthetic utility evidence in Section 3, Evidence Item 4.

ATC Developability Profiling: Physicochemical Comparator

The lower molecular weight (286.11 g/mol) and moderate predicted lipophilicity (XLogP3-AA = 2) of CAS 132269-39-7, combined with the absence of the elaborated 4-carboxamide substituents that increase MW and LogD in the optimized ATC leads, make this compound a useful comparator for deconvoluting the contribution of N1-benzyl substitution to overall physicochemical properties [1][2]. DMPK laboratories can experimentally determine chromatographic LogD, kinetic solubility, and microsomal stability for this compound and benchmark those values against published data for ATC leads (compounds 11, 13, 27) to assess whether the 2,4-dichlorobenzyl motif offers a tangible developability advantage [2]. This application follows directly from the class-level lipophilicity evidence in Section 3, Evidence Item 3.

Calcium Channel Pharmacology: Differentiation from CAI

CAS 132269-39-7 is structurally distinct from CAI (L-651582) in its chlorine substitution pattern and the absence of the 4-chlorobenzoyl group [1][2]. Research groups investigating the structural determinants of calcium channel inhibition by triazole-4-carboxamides can use this compound to test whether the 2,4-dichlorobenzyl motif retains or loses the non-voltage-gated calcium channel blocking activity characteristic of CAI [2]. A negative result would help define the minimal pharmacophore for calcium channel inhibition; a positive result would identify a new, lower-MW scaffold for antiproliferative development. This scenario is grounded in the structural differentiation evidence in Section 3, Evidence Item 1.

2,4-Dichlorobenzyl Triazole Analytical Standard

Given its well-defined molecular formula (C₁₀H₉Cl₂N₅O) and the availability of computed spectroscopic properties from PubChem, CAS 132269-39-7 can serve as an analytical reference standard for LC-MS or NMR method development targeting 2,4-dichlorobenzyl-substituted triazole libraries [1]. Its molecular weight (286.11 g/mol) and distinctive isotopic pattern from two chlorine atoms provide a recognizable signature for method calibration. This application is indirectly supported by the compound's identity characterization in public databases.

Application
Selection Property
Validation Focus
ATC SAR library expansion
Unsubstituted 4-carboxamide diversification handle
Ortho-substituted benzyl tolerance profiling
Physicochemical comparator for ATC leads
Low MW and moderate cLogP profile
Experimental LogD and kinetic solubility
Calcium channel pharmacology differentiation
2,4-Dichlorobenzyl vs 3,5-dichloro-4-(4-chlorobenzoyl) motif
Determine if calcium channel inhibition is retained
Analytical reference standard for 2,4-dichlorobenzyl triazoles
Well-defined identity and distinctive Cl₂ isotopic pattern
LC-MS/MS method calibration and characterization
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